ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide
Description
Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a fused thienoquinoline system linked to a 1,2,4-triazole ring. The triazole moiety is substituted at the 4-position with an ethyl group and at the 5-position with a sulfide-containing ethyl chain. This structure combines electron-rich aromatic systems (thienoquinoline) with a polarizable triazole core, which may enhance intermolecular interactions and biological activity. The ethyl sulfide substituent likely contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S2/c1-3-21-15(19-20-17(21)22-4-2)14-10-12-9-11-7-5-6-8-13(11)18-16(12)23-14/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZSQUPDSHAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential as antifungal, antibacterial, and anticancer agents. Their mechanism of action often involves interaction with enzymes or receptors in the cell, leading to disruption of essential biological processes .
Thieno[2,3-b]quinolines are another class of compounds with potential biological activity. They are known to interact with various targets in the cell, including enzymes and receptors, which can lead to changes in cellular function .
The presence of a sulfide group in the compound could also influence its biological activity. Sulfides are known to participate in various biochemical reactions and can influence the pharmacokinetic properties of the compound .
Biological Activity
Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates significant structural motifs such as quinoline, thiophene, and triazole, which are known for their diverse pharmacological properties. This article aims to elucidate the biological activity of this compound based on recent research findings.
Molecular Formula: C15H12N4S2
Molecular Weight: 320.41 g/mol
CAS Number: 439112-39-7
The compound's structure includes a thienoquinoline core and a triazole ring, which contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, a study highlighted that certain triazolethione compounds demonstrated activity against various cancer cell lines, including colon carcinoma (HCT-116) and human breast cancer (T47D), with IC50 values indicating their effectiveness at low concentrations . The specific compound under consideration may share similar mechanisms of action due to its structural similarities.
Antimicrobial Activity
Compounds containing triazole and thiophene moieties have been reported to possess antimicrobial properties. A study on related compounds showed promising results against pathogenic bacteria, suggesting that this compound could be effective against infections caused by resistant strains .
Antioxidant Properties
The antioxidant capacity of triazole derivatives is another area of interest. Studies suggest that these compounds can inhibit oxidative stress markers and protect cellular components from damage caused by free radicals. This property is crucial in the context of diseases where oxidative stress plays a significant role .
Other Biological Activities
The compound may also exhibit additional biological activities such as:
- Anti-inflammatory : Triazole derivatives have been linked to reduced inflammation in various models.
- Anticonvulsant : Some studies suggest potential applications in neurological disorders due to their ability to modulate neurotransmitter systems.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include:
Heterocyclic core: Thieno[2,3-b]quinoline vs. thieno[2,3-b]pyridine (e.g., compounds 6c and 6d in ).
Triazole substituents: Ethyl, sulfide, or amino groups at the 4- and 5-positions.
Functional groups : Sulfides vs. thiols or halogenated chains (e.g., fluoropropyl in ).
Molecular and Electronic Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide, and how can reaction yields be improved?
- Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions. For example, analogous compounds (e.g., 5-(quinoline-2-yl)-4H-1,2,4-triazoles) are synthesized via multi-step reactions involving thiophene and quinoline precursors, with yields optimized by controlling reaction temperature (110–130°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while infrared (IR) spectroscopy identifies functional groups like C=S (stretching at ~650–750 cm⁻¹) and C-N (1250–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How should this compound be stored to ensure stability during long-term studies?
- Methodological Answer: Storage at –20°C under inert gas (argon or nitrogen) in amber vials prevents degradation via oxidation or hydrolysis. Stability studies on similar triazole-thiols show that refrigeration (–4°C) preserves integrity for 1–2 weeks, while –20°C extends stability to 1–2 years .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential. Parallel enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets. Use concentrations ranging from 1–100 μM with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in understanding reaction pathways or binding interactions. Compare computed NMR/IR spectra with experimental data to validate accuracy .
Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., bond length discrepancies)?
- Methodological Answer: Cross-validate computational models by adjusting basis sets (e.g., 6-311++G**) or incorporating solvent effects (PCM model). For crystallographic mismatches, re-examine diffraction data for thermal motion artifacts or disorder. Statistical tools like RMSD (root-mean-square deviation) quantify alignment between experimental and theoretical structures .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer: Systematically modify substituents on the triazole, thiophene, or quinoline moieties. For example, introducing electron-withdrawing groups (e.g., –NO₂) on the quinoline ring may enhance binding to hydrophobic enzyme pockets. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., EGFR or Topoisomerase II) .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer: High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (acetonitrile/water gradient) achieves high-purity isolation (>98%). For scale-up, membrane-based separations (e.g., nanofiltration) or centrifugal partition chromatography (CPC) minimize solvent use while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
